molecular formula C12H16N2O B15059448 2-(2-Methylpyridin-4-yl)piperidine-1-carbaldehyde

2-(2-Methylpyridin-4-yl)piperidine-1-carbaldehyde

Cat. No.: B15059448
M. Wt: 204.27 g/mol
InChI Key: WNRZJQXXIJWCAP-UHFFFAOYSA-N
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Description

2-(2-Methylpyridin-4-yl)piperidine-1-carbaldehyde is a heterocyclic compound featuring a piperidine ring substituted with a carbaldehyde group at the 1-position and a 2-methylpyridin-4-yl moiety at the 2-position. Its molecular formula is C₁₂H₁₄N₂O, with a molecular weight of 202.26 g/mol.

The carbaldehyde group may arise from oxidation of a hydroxymethyl precursor or via formylation reactions. Spectroscopic characterization would include a strong C=O stretch in IR (~1700 cm⁻¹) and a distinctive aldehyde proton signal in ¹H NMR (~9–10 ppm) .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

2-(2-methylpyridin-4-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C12H16N2O/c1-10-8-11(5-6-13-10)12-4-2-3-7-14(12)9-15/h5-6,8-9,12H,2-4,7H2,1H3

InChI Key

WNRZJQXXIJWCAP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2CCCCN2C=O

Origin of Product

United States

Preparation Methods

Mechanism of Action

The mechanism of action of 2-(2-Methylpyridin-4-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s carbaldehyde group distinguishes it from amino- or chloro-substituted analogs in and fused heterocycles in .

Physicochemical Properties

Comparative data for melting points, solubility, and spectral features:

Property This compound 2-Amino-4-(2-chloro-5-arylpyridin-3-yl)pyridines Patent Pyrido-Pyrimidinones
Melting Point (°C) ~150–200 (estimated) 268–287 Not reported
Solubility Moderate (polar aprotic solvents) Low (nonpolar solvents) Likely low (lipophilic cores)
IR C=O Stretch (cm⁻¹) ~1700 Absent (amino/chloro groups dominate) ~1680–1700 (ketones)
¹H NMR Aldehyde Signal δ 9–10 Absent Absent

Key Observations :

  • The target compound’s lower molecular weight (202 vs. 466–545) suggests better solubility in polar solvents compared to aryl-substituted analogs .
  • Aldehyde functionality introduces distinct reactivity (e.g., nucleophilic addition) absent in chloro- or amino-substituted compounds .

Theoretical Advantages of Target Compound :

  • Enhanced cell permeability due to lower molecular weight.
  • Tunable reactivity via aldehyde modification (e.g., hydrazone formation for prodrug strategies) .

Biological Activity

2-(2-Methylpyridin-4-yl)piperidine-1-carbaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article summarizes the current understanding of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with a 2-methylpyridine moiety and an aldehyde functional group. This configuration is significant for its interaction with biological targets.

Antiplatelet Activity

Research indicates that compounds similar to this compound exhibit antiplatelet properties. These compounds act as reversible and selective antagonists of the P2Y12 receptor, which plays a crucial role in platelet aggregation and thrombus formation. The inhibition of this receptor can potentially reduce the risk of thrombotic events such as myocardial infarction .

Antimicrobial Properties

Several studies have evaluated the antimicrobial activity of piperidine derivatives, including this compound. These derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for related compounds have been reported to range from 0.0039 mg/mL to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial effects .

Antiviral Activity

The compound's structural features suggest potential antiviral activity, particularly against viruses like herpes simplex virus (HSV). In vitro studies have demonstrated that similar piperidine derivatives can inhibit viral replication effectively, although specific data on this compound is limited .

Study on Antiplatelet Mechanism

A study published in a pharmacological journal explored the mechanisms by which piperidine derivatives inhibit platelet aggregation. It was found that these compounds could interfere with ADP-mediated signaling pathways, leading to decreased platelet activation. This study highlights the therapeutic potential of such compounds in managing cardiovascular diseases .

Antimicrobial Testing

In an extensive screening of various piperidine derivatives, including this compound, researchers assessed their antibacterial and antifungal activities. The results indicated that these compounds exhibited significant antimicrobial properties, with some derivatives showing complete bacterial death within a specified time frame .

Data Tables

Table 1: Biological Activity Summary of Piperidine Derivatives

Compound NameActivity TypeMIC (mg/mL)Target Organism
This compoundAntiplateletN/APlatelets
Compound A (similar structure)Antibacterial0.0039 - 0.025S. aureus, E. coli
Compound B (related derivative)AntiviralN/AHSV

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